molecular formula C30H35ClN4O2 B560147 Alectinib Hydrochloride CAS No. 1256589-74-8

Alectinib Hydrochloride

Cat. No.: B560147
CAS No.: 1256589-74-8
M. Wt: 519.1 g/mol
InChI Key: GYABBVHSRIHYJR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Alectinib Hydrochloride is a potent tyrosine kinase receptor inhibitor that selectively targets the Anaplastic Lymphoma Kinase (ALK) and Rearranged During Transfection (RET) genes . These genes play a crucial role in cell growth functions, and their constitutive activation can lead to tumorigenesis .

Mode of Action

this compound works by inhibiting the activity of the ALK tyrosine kinase . This inhibition prevents the phosphorylation and subsequent downstream activation of Signal Transducer and Activator of Transcription 3 (STAT3) and AKT . This results in reduced tumor cell viability .

Biochemical Pathways

The inhibition of ALK by this compound prevents the phosphorylation and subsequent downstream activation of STAT3 and AKT . These are key signaling pathways that promote cancer cell survival and proliferation . By blocking these pathways, this compound can slow down or stop the growth and spread of cancer cells .

Pharmacokinetics

When taken with a meal, the absolute bioavailability of this compound is 37%, and highest blood plasma concentrations are reached after four to six hours . Steady-state conditions are reached within seven days . This compound is a lipophilic basic compound which has a low systemic clearance by hepatic metabolism, a large volume of distribution, and a moderate bioavailability .

Result of Action

The result of this compound’s action is the induction of tumor cell death . By inhibiting ALK phosphorylation and ALK-mediated downstream signaling pathways, this compound decreases tumor cell viability . This helps slow or stop the spread of cancer cells .

Action Environment

this compound penetrates into the Central Nervous System (CNS) at concentrations generally similar to the unbound systemic concentration of this compound . This suggests that the action, efficacy, and stability of this compound can be influenced by environmental factors such as the presence of food and the patient’s metabolic state .

Chemical Reactions Analysis

Alectinib Hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify its chemical structure.

    Substitution: Substitution reactions can occur, where functional groups in the compound are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

9-ethyl-6,6-dimethyl-8-(4-morpholin-4-ylpiperidin-1-yl)-11-oxo-5H-benzo[b]carbazole-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N4O2.ClH/c1-4-20-16-23-24(17-26(20)34-9-7-21(8-10-34)33-11-13-36-14-12-33)30(2,3)29-27(28(23)35)22-6-5-19(18-31)15-25(22)32-29;/h5-6,15-17,21,32H,4,7-14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYABBVHSRIHYJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1N3CCC(CC3)N4CCOCC4)C(C5=C(C2=O)C6=C(N5)C=C(C=C6)C#N)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10154841
Record name Alectinib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10154841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256589-74-8
Record name 5H-Benzo[b]carbazole-3-carbonitrile, 9-ethyl-6,11-dihydro-6,6-dimethyl-8-[4-(4-morpholinyl)-1-piperidinyl]-11-oxo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256589-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alectinib hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256589748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alectinib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10154841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALECTINIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9YY73LO6J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

9-Ethyl-6,6-dimethyl-8-(4-morpholin-4-yl-piperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile was dissolved in a mixture of 10 v/w of methyl ethyl ketone, 4 v/w of water, and 3 v/w of acetic acid at 60° C. To the dissolved solution, 1 v/w of hydrochloric acid (2 N) was added dropwise. After stirring at 60° C. for 30 minutes, 25 v/w of ethanol was added dropwise. The precipitated solid was filtered and dried to give 9-ethyl-6,6-dimethyl-8-(4-morpholin-4-yl-piperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile monohydrochloride salt. 9-Ethyl-6,6-dimethyl-8-(4-morpholin-4-yl-piperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile monohydrochloride salt obtained was pulverized by using a jet mill.
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